N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group is attached via a nucleophilic substitution reaction, where a fluorophenol reacts with an appropriate electrophilic intermediate.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction, typically using reagents like hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a suitable solvent like dimethylformamide.
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, where nucleophiles like amines or thiols can replace the fluorine atom.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antibacterial agent, exhibiting activity against both Gram-positive and Gram-negative bacterial strains.
Neuroprotection: The compound has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Material Science:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial growth by targeting bacterial enzymes and disrupting essential cellular processes. In cancer cells, it induces apoptosis by activating caspase pathways and inhibiting cell proliferation. The neuroprotective effects are attributed to its ability to modulate neurotransmitter levels and reduce oxidative stress .
Comparison with Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide can be compared with other benzothiazole derivatives, such as:
N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1): This compound exhibits luminescent properties and is used in the development of white light-emitting devices.
N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2): Similar to BHPO1, this compound also shows luminescent properties and is used in material science applications.
N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO): This compound is structurally similar but lacks the fluorophenoxy group, resulting in different chemical and biological properties.
Properties
Molecular Formula |
C22H17FN2O2S |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide |
InChI |
InChI=1S/C22H17FN2O2S/c1-14(27-18-12-8-16(23)9-13-18)21(26)24-17-10-6-15(7-11-17)22-25-19-4-2-3-5-20(19)28-22/h2-14H,1H3,(H,24,26) |
InChI Key |
QWFHVRYWBXTXLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)OC4=CC=C(C=C4)F |
Origin of Product |
United States |
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